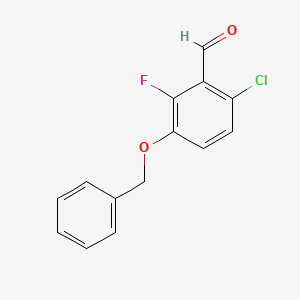
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzyl ether group, a chlorine atom, and a fluorine atom attached to a benzene ring, with an aldehyde functional group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Functional Groups: The chlorine and fluorine atoms are introduced through halogenation reactions. For instance, chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be done using reagents like Selectfluor.
Formation of Benzyl Ether: The benzyloxy group is introduced via a Williamson ether synthesis, where the phenol derivative reacts with benzyl bromide in the presence of a base like potassium carbonate.
Formylation: The aldehyde group is introduced through formylation reactions such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid.
Reduction: 3-(Benzyloxy)-6-chloro-2-fluorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-(Benzyloxy)-6-amino-2-fluorobenzaldehyde.
科学研究应用
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the benzyloxy, chloro, and fluoro groups can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
3-(Benzyloxy)-2-fluorobenzaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(Benzyloxy)-6-chlorobenzaldehyde: Lacks the fluorine atom, potentially altering its chemical properties.
6-Chloro-2-fluorobenzaldehyde: Lacks the benzyloxy group, which can influence its solubility and reactivity.
Uniqueness
3-(Benzyloxy)-6-chloro-2-fluorobenzaldehyde is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the benzyloxy group, makes it a versatile intermediate for various synthetic applications.
属性
分子式 |
C14H10ClFO2 |
|---|---|
分子量 |
264.68 g/mol |
IUPAC 名称 |
6-chloro-2-fluoro-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10ClFO2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI 键 |
KJVNCTZRANBJML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
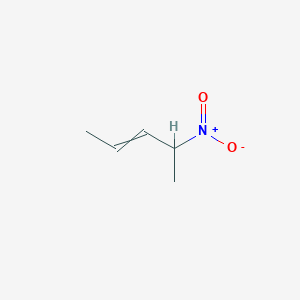

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
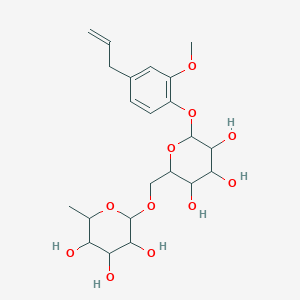
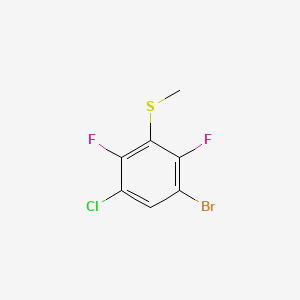
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
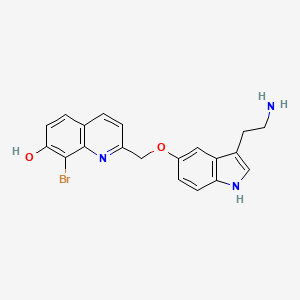
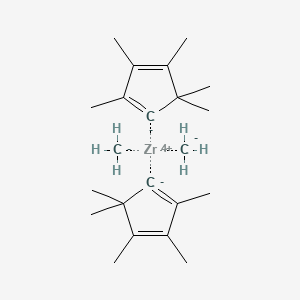
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
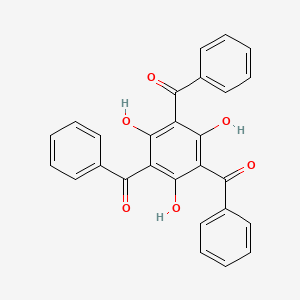
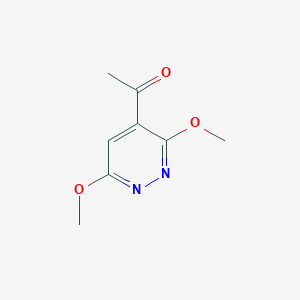
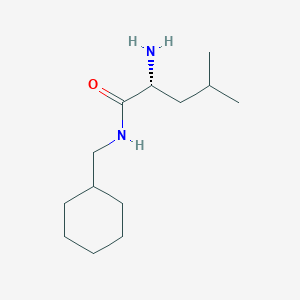
![N-[[4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]sulfonyl]acetamide](/img/structure/B14762434.png)
